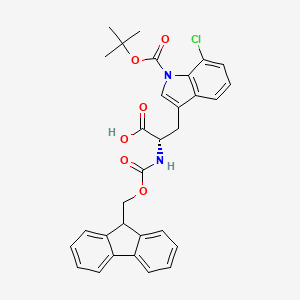

Fmoc-Trp(7-Cl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Trp(7-Cl)-OH is a useful research compound. Its molecular formula is C31H29ClN2O6 and its molecular weight is 561.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-Trp(7-Cl)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-7-chloro-L-tryptophan, is a synthetic derivative of the amino acid tryptophan. This compound is notable for its incorporation of a chlorine atom at the 7-position of the indole ring, which significantly influences its biological activity. The following sections detail the biological activities associated with this compound, including its applications in drug development, antimicrobial properties, and its role in peptide synthesis.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-7-chloro-L-tryptophan

- Molecular Formula : C19H18ClN1O3

- Molecular Weight : 351.81 g/mol

- CAS Number : 143824-78-6

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its structural modifications compared to natural tryptophan. The presence of the chlorine atom enhances its interactions with biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of tryptophan, including this compound, can be utilized in the development of antimicrobial peptides. For instance, studies have shown that peptides synthesized with Fmoc-Trp(Boc)-OH exhibit enhanced antibacterial activity through L-to-D substitution scans . This suggests that this compound could similarly contribute to the design of novel antimicrobial agents.

Cancer Therapy Applications

This compound has been investigated for its role in nanoparticle formation aimed at targeted drug delivery systems for cancer therapy. The compound can be incorporated into peptide-based nanoparticles, which have shown promise in enhancing the delivery of anticancer drugs like methotrexate (MTX) while minimizing cytotoxicity to normal cells . These nanoparticles leverage the unique properties of tryptophan derivatives to improve cellular uptake and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structural modifications in this compound allow for a detailed study of structure-activity relationships. The 7-chloro substitution is particularly interesting as it mimics halogenated natural products known for their biological activities. For example, the 7-halotryptophan motif is found in various biologically active compounds, indicating that this modification could enhance binding affinities to specific receptors or enzymes .

Case Studies and Research Findings

- Peptide Synthesis and Efficacy :

-

Nanoparticle Drug Delivery :

- Research on self-assembled peptide nanoparticles revealed that those containing this compound exhibited superior cellular penetration and drug release profiles compared to traditional delivery methods . This suggests a promising avenue for enhancing the bioavailability of existing anticancer therapies.

- Hydrogel Formation :

Data Table: Comparative Biological Activities

| Compound | Activity Type | Notes |

|---|---|---|

| This compound | Antimicrobial | Enhances antibacterial peptide activity |

| This compound | Cancer Therapy | Improves drug delivery via nanoparticle systems |

| This compound | Opioid Receptor Binding | Higher affinity than non-halogenated analogs |

| Co-assembled Hydrogels | Drug Encapsulation | Stable structures with high water content |

Eigenschaften

IUPAC Name |

(2S)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPBVZDUOZWENA-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.